molecular formula C11H12N2S2 B188285 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 314260-78-1

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B188285
CAS No.: 314260-78-1
M. Wt: 236.4 g/mol
InChI Key: RBWNDBNSJFCLBZ-UHFFFAOYSA-N
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Description

WAY-239448 is a chemical compound known for its role as a CK2 inhibitor . CK2, or Casein Kinase 2, is an enzyme that plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis. Inhibiting CK2 has been a target for therapeutic interventions in cancer and other diseases.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are still under investigation.

Result of Action

It has been suggested that the compound may have antimycobacterial activity , but more research is needed to confirm these effects and understand their implications.

Preparation Methods

The synthetic routes and reaction conditions for WAY-239448 are not widely published. typical preparation methods for such compounds involve multi-step organic synthesis, often starting with commercially available precursors. The process may include steps like halogenation, nucleophilic substitution, and cyclization under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

WAY-239448 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-239448 has several scientific research applications:

    Chemistry: Used as a tool to study the inhibition of CK2 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of CK2 in cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where CK2 plays a significant role.

    Industry: Potential applications in the development of new drugs targeting CK2.

Comparison with Similar Compounds

WAY-239448 is unique in its specific inhibition of CK2. Similar compounds include:

    CX-4945: Another CK2 inhibitor with similar applications in cancer research.

    TBB (4,5,6,7-Tetrabromobenzotriazole): A well-known CK2 inhibitor used in various biochemical studies.

Compared to these compounds, WAY-239448 may offer different pharmacokinetic properties or potency, making it a valuable addition to the toolkit of CK2 inhibitors.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNDBNSJFCLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383111
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314260-78-1
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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